molecular formula C24H32N2O5S B2376618 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 921916-57-6

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2376618
CAS No.: 921916-57-6
M. Wt: 460.59
InChI Key: RUMKVKUHNTUPBS-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O5S and its molecular weight is 460.59. The purity is usually 95%.
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Scientific Research Applications

Applications in Photodynamic Therapy and Cancer Treatment

  • Photodynamic Therapy : A study highlighted the use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating their potential in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Applications in Heterocyclic Chemistry and Drug Synthesis

  • Synthesis of Tetrahydrobenzo[b][1,4]oxazepine Derivatives : A novel method for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives has been developed, providing a potential pathway for creating new drugs and compounds with various applications (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).

Applications in Nonlinear Optical (NLO) Properties

  • NLO Properties : Research on benzimidazole-tethered oxazepine heterocyclic hybrids revealed their potential for nonlinear optical applications, indicating the significance of these compounds in areas like photonics and telecommunications (Almansour et al., 2016).

Applications in Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Activities : The synthesis of 1,3-oxazepine derivatives has shown that these compounds could be used as antibiotics, highlighting their potential in medical applications, particularly in combating bacterial and fungal infections (Abood, 2010).

Applications in Carbonic Anhydrase Inhibition

  • Carbonic Anhydrase Inhibition : Research on [1,4]oxazepine-based primary sulfonamides has demonstrated strong inhibition of human carbonic anhydrases, indicating their potential in therapeutic applications, particularly in treating conditions associated with disrupted carbonic anhydrase activity (Sapegin et al., 2018).

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxy-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-16(2)11-12-26-20-14-18(7-9-22(20)31-15-24(4,5)23(26)27)25-32(28,29)19-8-10-21(30-6)17(3)13-19/h7-10,13-14,16,25H,11-12,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMKVKUHNTUPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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